6-(Phenylsulfonyl)pyridine-3-sulfonamide

Chagas disease Trypanosoma cruzi antiparasitic

6-(Phenylsulfonyl)pyridine-3-sulfonamide (CAS 64356-48-5) is a pyridine-3-sulfonamide derivative bearing a phenylsulfonyl substituent at the 6-position of the pyridine ring. This compound belongs to the broader class of heteroaryl sulfonamides, which have been investigated as carbonic anhydrase inhibitors , sodium channel modulators , and antiparasitic agents.

Molecular Formula C11H10N2O4S2
Molecular Weight 298.3 g/mol
Cat. No. B215159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Phenylsulfonyl)pyridine-3-sulfonamide
Molecular FormulaC11H10N2O4S2
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C11H10N2O4S2/c12-19(16,17)10-6-7-11(13-8-10)18(14,15)9-4-2-1-3-5-9/h1-8H,(H2,12,16,17)
InChIKeyKHCMJVYVNAVKCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility44.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





6-(Phenylsulfonyl)pyridine-3-sulfonamide CAS 64356-48-5: Core Chemical Identity and Research-Grade Specifications


6-(Phenylsulfonyl)pyridine-3-sulfonamide (CAS 64356-48-5) is a pyridine-3-sulfonamide derivative bearing a phenylsulfonyl substituent at the 6-position of the pyridine ring . This compound belongs to the broader class of heteroaryl sulfonamides, which have been investigated as carbonic anhydrase inhibitors [1], sodium channel modulators [2], and antiparasitic agents [3]. With a molecular formula of C11H10N2O4S2 and molecular weight of 298.34 g/mol, the compound possesses two electron-withdrawing sulfonyl groups that influence its physicochemical and biological properties . The predicted pKa is 8.90 ± 0.60 , consistent with the weakly acidic nature of the primary sulfonamide NH group.

Why 6-(Phenylsulfonyl)pyridine-3-sulfonamide Cannot Be Interchanged with Other Pyridine-3-sulfonamide Analogs


Pyridine-3-sulfonamide derivatives exhibit widely divergent biological activity profiles based on the nature, position, and electronic character of ring substituents. In carbonic anhydrase inhibition studies, 4-substituted pyridine-3-sulfonamides demonstrated KI values ranging from 91 nM to 271 nM across different CA isoforms, with selectivity ratios varying over 23-fold depending on tail group identity and substitution pattern [1]. Similarly, SAR studies on pyridyl sulfonamides against Trypanosoma cruzi revealed that only 2 of 17 analogs (compounds 4 and 15) achieved EC50 values below 10 µM, underscoring that minor structural modifications can eliminate biological activity entirely [2]. In the sodium channel inhibitor space, heteroarylsulfonamides show isoform selectivity that is highly sensitive to aryl substitution, with IC50 values spanning from 8 nM to 7,300 nM across NaV isoforms depending on structural features [3]. Generic substitution of 6-(phenylsulfonyl)pyridine-3-sulfonamide with uncharacterized analogs therefore carries substantial risk of altered potency, selectivity, and physicochemical behavior.

6-(Phenylsulfonyl)pyridine-3-sulfonamide: Quantitative Differentiation Evidence Versus Closest Analogs


Antiparasitic Potency Benchmarking: Pyridyl Sulfonamide Scaffold Activity Against Trypanosoma cruzi Amastigotes

In a library of 17 pyridyl sulfonamide derivatives evaluated against T. cruzi intracellular amastigotes, the 6-(phenylsulfonyl)pyridine-3-sulfonamide scaffold serves as a structural starting point. SAR analysis demonstrated that only compounds bearing specific substitution patterns achieved sub-10 µM potency. Analog 4 displayed an EC50 of 5.4 µM with a selectivity index >36 in L929 fibroblast cytotoxicity assays, while Analog 15 exhibited an EC50 of 8.6 µM with a selectivity index >23 [1]. These values establish a quantitative activity baseline for this chemotype, against which 6-(phenylsulfonyl)pyridine-3-sulfonamide can be benchmarked in follow-on studies.

Chagas disease Trypanosoma cruzi antiparasitic pyridyl sulfonamide structure-activity relationship

Predicted Physicochemical Properties: pKa and Boiling Point Relative to N-Phenyl Pyridine-3-sulfonamide

The predicted physicochemical profile of 6-(phenylsulfonyl)pyridine-3-sulfonamide (C11H10N2O4S2, MW 298.34) differs substantially from simpler N-phenyl pyridine-3-sulfonamide analogs. The target compound has a predicted pKa of 8.90 ± 0.60 and a boiling point of 564.4 ± 60.0 °C . In contrast, N-phenyl-3-pyridinesulfonamide (C11H10N2O2S, MW 234.27) has a predicted boiling point of 407.8 ± 37.0 °C and density of 1.363 ± 0.06 g/cm³ . The additional phenylsulfonyl group increases molecular weight by ~64 g/mol (27%) and raises the boiling point by approximately 157 °C, reflecting enhanced intermolecular interactions and altered solubility behavior.

physicochemical properties pKa prediction boiling point drug-likeness formulation

Carbonic Anhydrase Isoform Selectivity: Scaffold Potential Based on 4-Substituted Pyridine-3-sulfonamide SAR

4-Substituted pyridine-3-sulfonamide derivatives have been characterized as carbonic anhydrase inhibitors with tunable isoform selectivity. In a 2025 study, compound 4 achieved 5.9-fold selectivity for cancer-associated hCA IX (KI 137 nM) over ubiquitous hCA II (KI 271 nM), while compound 6 demonstrated 23.3-fold selectivity between transmembrane isoforms hCA IX and hCA XII (KI 91 nM for hCA XII) [1]. The 6-(phenylsulfonyl)pyridine-3-sulfonamide scaffold contains the requisite sulfonamide zinc-binding group and a 6-position phenylsulfonyl substituent that may confer distinct isoform selectivity profiles relative to 4-substituted analogs, providing a structurally differentiated tool compound for CA inhibition studies.

carbonic anhydrase CA IX CA XII isoform selectivity cancer therapeutics

Sodium Channel Inhibitor Class Benchmarking: Heteroarylsulfonamide Potency and Isoform Selectivity

Heteroarylsulfonamides including pyridine sulfonamide derivatives have been optimized as isoform-selective NaV1.7 inhibitors. BindingDB entry BDBM50272496 (a structurally related heteroarylsulfonamide) demonstrates an IC50 of 78 nM against human NaV1.7 in displacement assays and 160 nM in functional electrophysiology assays measuring inhibition at holding potentials yielding 20-50% channel inactivation [1]. Crucially, the same compound shows an IC50 of 7,300 nM against human NaV1.5, representing a >93-fold selectivity window for NaV1.7 over the cardiac NaV1.5 isoform [1]. This benchmark establishes the potential for pyridine sulfonamide-containing chemotypes, including 6-(phenylsulfonyl)pyridine-3-sulfonamide, to achieve sub-100 nM potency with substantial isoform selectivity.

NaV1.7 sodium channel pain therapeutics isoform selectivity arylsulfonamide

6-(Phenylsulfonyl)pyridine-3-sulfonamide: Evidence-Backed Application Scenarios for Scientific Procurement


Antiparasitic Drug Discovery: Chagas Disease Lead Optimization

This compound serves as a scaffold for synthesizing pyridyl sulfonamide analogs targeting Trypanosoma cruzi. Prior SAR studies with 17 pyridyl sulfonamide derivatives established that optimized analogs (e.g., Analog 4) achieve EC50 values of 5.4 µM against intracellular amastigotes with selectivity indices >36 relative to host cells [1]. 6-(Phenylsulfonyl)pyridine-3-sulfonamide provides a differentiated 6-substitution pattern for generating new analogs with potentially improved potency or metabolic stability relative to the previously explored 4-substituted series. Procurement is indicated for medicinal chemistry teams expanding pyridyl sulfonamide SAR in neglected tropical disease programs.

Carbonic Anhydrase Inhibitor Tool Compound Development

The pyridine-3-sulfonamide core is a validated zinc-binding pharmacophore for carbonic anhydrase inhibition. 4-Substituted pyridine-3-sulfonamides have demonstrated KI values as low as 91 nM against hCA XII and 137 nM against cancer-associated hCA IX, with selectivity ratios up to 23.3× between isoforms [1]. 6-(Phenylsulfonyl)pyridine-3-sulfonamide offers an alternative substitution vector (6-position rather than 4-position) that may confer distinct isoform selectivity profiles. Procurement is appropriate for CA-focused research groups seeking structurally differentiated tool compounds to probe CA IX/XII biology or validate isoform-selective inhibition hypotheses.

Sodium Channel Modulator Scaffold Exploration

Heteroarylsulfonamides represent a validated chemotype for NaV1.7 inhibition, with optimized compounds achieving IC50 values of 8-171 nM across species orthologs and >93-fold selectivity over cardiac NaV1.5 [1]. The 6-(phenylsulfonyl)pyridine-3-sulfonamide scaffold contains the sulfonamide moiety essential for binding to the extracellular druggable site on NaV channels. Procurement is indicated for ion channel pharmacology groups seeking to diversify aryl/heteroaryl sulfonamide SAR libraries for pain target discovery, particularly where access to alternative substitution patterns differentiates from extensively claimed 4-substituted pyridine sulfonamide intellectual property space.

Physicochemical Property-Driven Building Block Selection

With a predicted pKa of 8.90 ± 0.60 and boiling point of 564.4 ± 60.0 °C [1], 6-(phenylsulfonyl)pyridine-3-sulfonamide possesses distinct physicochemical characteristics relative to simpler N-phenyl pyridine-3-sulfonamide analogs (predicted boiling point ~157 °C lower) [2]. The dual sulfonyl functionality increases molecular weight by 27% and introduces additional hydrogen bond acceptor capacity. These properties make the compound suitable for applications requiring reduced volatility, enhanced thermal stability in reaction screening, or altered solubility profiles in formulation development. Procurement is recommended for process chemistry and pre-formulation studies where these physicochemical distinctions are operationally relevant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Phenylsulfonyl)pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.